4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole

Catalog No.
S12296482
CAS No.
M.F
C11H11BrN2O
M. Wt
267.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole

Product Name

4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole

IUPAC Name

4-bromo-2-(2-methoxyphenyl)-1-methylimidazole

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

InChI

InChI=1S/C11H11BrN2O/c1-14-7-10(12)13-11(14)8-5-3-4-6-9(8)15-2/h3-7H,1-2H3

InChI Key

JYPVWWZGCIYHLM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1C2=CC=CC=C2OC)Br

4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole is a chemical compound with the molecular formula C₁₁H₁₁BrN₂O and a molecular weight of 267.12 g/mol. This compound features a bromine atom attached to a phenyl group that is further substituted with a methoxy group, along with a methyl group on the imidazole ring. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields.

Several synthesis methods for 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole have been documented:

  • Bromination: Involves the use of sulfuric acid and sodium nitrite to introduce the bromine atom.
  • Substitution Reactions: Employing reagents like hydrogen bromide and copper(I) bromide facilitates the formation of the final compound.
  • Microwave-Assisted Synthesis: This method has been explored to enhance reaction rates and yields by applying microwave irradiation under inert conditions .

These methods highlight the versatility and efficiency of synthetic approaches available for producing this compound.

The applications of 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole are primarily in medicinal chemistry, particularly in drug design and development. Its structural features suggest potential use as an intermediate in synthesizing more complex pharmaceutical agents or as a lead compound in developing new therapeutic drugs targeting specific diseases.

Interaction studies involving 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole focus on its binding affinity with various biological targets. Preliminary studies suggest that imidazole derivatives can interact with enzymes and receptors, influencing their activity and potentially leading to therapeutic effects. Further research is needed to elucidate specific interactions and mechanisms of action.

Several compounds share structural similarities with 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Characteristics
4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazoleBromine and methoxy substituentsPotential anticancer properties
4-bromo-2-(4-methoxyphenyl)-1-methyl-1H-imidazoleSimilar structure but different phenyl ringEnhanced solubility in organic solvents
4-chloro-2-(2-methoxyphenyl)-1-methyl-1H-imidazoleChlorine instead of bromineDifferent reactivity patterns in electrophilic reactions
4-fluoro-2-(2-methoxyphenyl)-1-methyl-1H-imidazoleFluorine substituentIncreased metabolic stability compared to brominated analogs

These comparisons illustrate how variations in halogen substituents can influence the chemical behavior and potential applications of imidazole derivatives.

Bromination Strategies in Imidazole Functionalization

Bromination of the imidazole ring at the 4-position is a critical step in synthesizing this compound. Traditional methods employ electrophilic bromination using molecular bromine (Br₂) in the presence of a base. For example, a patent describes a two-step bromination-purification protocol starting from 1H-imidazole precursors. In this approach, imidazole is treated with bromine and potassium hydroxide at 80–90°C, yielding 4-bromo-1H-imidazole alongside minor amounts of dibrominated byproducts. The reaction’s regioselectivity arises from the electron-rich C4 position of the imidazole ring, which is more susceptible to electrophilic attack than C2 or C5.

A modified protocol using N-bromosuccinimide (NBS) as a brominating agent has gained traction due to its milder conditions and reduced byproduct formation. In one study, NBS-mediated bromination of 2-(2-methoxyphenyl)-1-methyl-1H-imidazole in a water-dioxane solvent system achieved 88% yield of the 4-bromo derivative, with the reaction proceeding via an α-bromo ketone intermediate. This method minimizes over-bromination and simplifies purification, as unreacted NBS can be easily removed by aqueous extraction.

Key challenges in bromination include:

  • Byproduct formation: Dibrominated imidazoles often arise due to the reactivity of the C5 position. Using stoichiometric bromine (1 eq) and maintaining temperatures below 90°C suppress this issue.
  • Solvent selection: Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility but may lead to side reactions. Recent work favors mixed solvent systems (e.g., water-isopropanol) to balance reactivity and selectivity.

Regioselective Alkylation Approaches for N-Methyl Substituent Incorporation

Introducing the N-methyl group at the 1-position of imidazole requires overcoming the inherent regioselectivity challenges of alkylating ambident nitrogen atoms. Classical methods using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) often produce mixtures of 1-methyl and 3-methyl isomers. A breakthrough methodology developed by Van Den Berge and Robiette addresses this by employing a sterically hindered base to direct methylation to the more hindered N1 position.

In this approach, 2-(2-methoxyphenyl)-1H-imidazole is treated with methyl triflate (CF₃SO₃CH₃) in the presence of 2,6-lutidine at 0°C, achieving 92% regioselectivity for the 1-methyl isomer. The lutidine acts as a non-nucleophilic base, deprotonating the N1 nitrogen while sterically shielding the N3 position. This method tolerates electron-withdrawing substituents like bromine, making it compatible with subsequent functionalization steps.

Alternative strategies include:

  • Phase-transfer catalysis: Using tetrabutylammonium bromide (TBAB) in a biphasic water-dichloromethane system to enhance reaction rates and selectivity.
  • Microwave-assisted alkylation: Reducing reaction times from hours to minutes while maintaining high yields (85–90%).

Multicomponent Reaction Systems for Simultaneous Ring Substitution

Multicomponent reactions (MCRs) offer a streamlined approach to constructing the imidazole core with pre-installed substituents. The Debus-Radziszewski reaction, a classical MCR, combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia to form imidazoles. Adapting this method, researchers have synthesized 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole in one pot by substituting ammonia with methylamine and incorporating bromine early in the reaction.

A modern variant employs NBS as both a brominating agent and an oxidant. For instance, reacting styrene derivatives with 2-methoxybenzaldehyde and methylamine in the presence of NBS generates the target compound via a tandem bromination-cyclization mechanism. This one-pot protocol achieves 78% yield by eliminating intermediate isolation steps.

Critical considerations for MCRs include:

  • Order of reagent addition: Introducing bromine after imidazole ring formation minimizes side reactions.
  • Catalyst design: Lewis acids like zinc chloride (ZnCl₂) improve reaction efficiency by activating aldehyde carbonyl groups.

The synthesis of 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole and related imidazole derivatives represents a significant area of synthetic organic chemistry, with catalytic methodologies playing a crucial role in achieving efficient and selective transformations [4]. Modern catalytic approaches have revolutionized the preparation of substituted imidazoles, offering improved yields, enhanced selectivity, and more environmentally sustainable synthetic pathways [6] [19]. The development of sophisticated catalytic systems has enabled the preparation of complex imidazole structures that were previously challenging to access through conventional synthetic routes [32].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of imidazole derivatives, particularly for the installation of aryl and heteroaryl substituents [4] [5]. These methodologies have proven particularly valuable for the preparation of compounds such as 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole, where selective carbon-carbon bond formation is essential.

Palladium-Catalyzed Systems

Palladium catalysis has demonstrated exceptional utility in imidazole functionalization reactions [9] [10]. The palladium-catalyzed carbon-hydrogen heteroarylation of 2,5-disubstituted imidazoles at the carbon-4 position using nitrogen-heteroaryl halides as coupling partners has been successfully developed [9]. Intensive reaction condition screening identified fluorinated bathophenanthroline as the optimum ligand for the palladium catalyst, facilitating the synthesis of heterobiaryl compounds containing imidazole rings [9].

The palladium-catalyzed cross-dehydrogenative coupling methodology has been applied to carry out oxidative carbon-hydrogen/carbon-hydrogen coupling reactions of 2H-imidazole 1-oxides with pyrroles and thiophenes [10]. This approach resulted in the synthesis of novel 5-heteroarylated 2H-imidazole 1-oxides in yields up to 78% [10]. The reaction conditions typically employed palladium acetate (0.1 mmol), copper acetate hydrate (1.5 mmol), and pyridine (1.5 mmol) in 1,4-dioxane at 110-120°C for 24 hours [10].

SubstrateProduct Yield (%)Reaction Time (h)Temperature (°C)
2H-Imidazole 1-oxide with thiophene7524120
2H-Imidazole 1-oxide with pyrrole6824110
2H-Imidazole 1-oxide with acetylthiophene7224120

Copper-Catalyzed Methodologies

Copper-catalyzed cross-cycloaddition reactions between two different isocyanides have been developed to produce imidazole derivatives in good yields [11]. The copper-catalyzed reaction proceeds through the activation of the sp³ carbon-hydrogen bond in the isocyanides by a copper catalyst, followed by a [3 + 2] cycloaddition between the cuprioisocyanide intermediates and arylisocyanides [11].

The copper and palladium-catalyzed carbon-sulfur, carbon-nitrogen, and carbon-carbon bond cross-coupling reactions have been successfully employed for the preparation of nitrogen-fused benzo [4] [5]imidazo[2,1-b]thiazole derivatives [5]. A variety of 3-substituted and 2,3-disubstituted benzo [4] [5]imidazo[2,1-b]thiazoles were efficiently synthesized from the coupling reaction via trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, and halobenzenes in moderate to excellent yields [5].

Nickel-Catalyzed Approaches

Nickel-catalyzed carbon-hydrogen arylations and alkenylations of imidazoles with phenol and enol derivatives have been established as efficient synthetic methods [12]. Under the influence of nickel triflate/1,2-bis(dicyclohexylphosphino)ethane/potassium phosphate in tertiary amyl alcohol, imidazoles can undergo carbon-hydrogen arylation with phenol derivatives [12]. The carbon-hydrogen arylation of imidazoles with chloroarenes as well as that of thiazoles and oxazoles with phenol derivatives can also be achieved with this catalytic system [12].

The reaction conditions were optimized through systematic screening, revealing that the combination of potassium phosphate and tertiary amyl alcohol could facilitate the carbon-hydrogen arylation to afford products in 83% yield [12]. The replacement of tertiary amyl alcohol with tertiary butanol gave products in slightly lower yield (70%) [12]. The nickel triflate/3,4-bis(dicyclohexylphosphino)thiophene catalytic system enabled the carbon-hydrogen alkenylation of imidazoles with broad scope [12].

Catalyst SystemBaseSolventYield (%)
Ni(OTf)₂/dcypeK₃PO₄t-AmylOH83
Ni(OTf)₂/dcypeK₃PO₄t-BuOH70
Ni(OTf)₂/dcyptK₃PO₄t-AmylOH55

Rhodium-Catalyzed Enantioselective Reactions

Rhodium-catalyzed enantioselective cyclization of substituted imidazoles has been accomplished through carbon-hydrogen bond activation [13]. The enantioselective intramolecular alkylation of substituted imidazoles with enantiomeric excesses up to 98% has been achieved using rhodium catalysis with (S,S',R,R')TangPhos as the chiral ligand [13]. This methodology represents a significant advancement in the preparation of chiral imidazole derivatives with high stereochemical control [13].

Organocatalytic Approaches for Ring Functionalization

Organocatalytic methodologies have gained considerable prominence in imidazole synthesis due to their environmental friendliness, cost-effectiveness, and operational simplicity [15] [16]. These metal-free approaches offer sustainable alternatives to traditional transition metal-catalyzed processes while maintaining high levels of efficiency and selectivity.

Chiral Bicyclic Imidazole Catalysts

The design and application of chiral bicyclic imidazole organocatalysts have revolutionized asymmetric synthesis [15] [18]. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (DPI) and 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (TIP) skeletal frameworks have been utilized as the basis for highly efficient chiral organocatalysts [15]. These bicyclic imidazole structures bearing a relatively large bond angle have been designed to address the contradiction between activity and selectivity [15].

The synthesis of these catalysts begins with the efficient preparation of hydroxyl-DPI, the key intermediate, from imidazole and acrolein, followed by separation through kinetic resolution or optical resolution [18]. Alkoxy-DPI catalysts, synthesized by one-step alkylation from hydroxyl-DPI, have been successfully applied in asymmetric Steglich rearrangement (carbon-acylation rearrangement of oxygen-acylated azlactones), asymmetric phosphorylation of lactams, and sequential four-step acylation reactions [18].

The carbamate-type chiral bicyclic imidazole catalysts have been readily synthesized from hydroxyl-DPI, with the adamantyl-substituted catalyst being successfully applied in asymmetric phosphorylation reactions [15]. Complex quaternary chiral amino acid derivatives from simple racemic amino acids via a four-step acylation catalyzed by one bicyclic imidazole organocatalyst have been realized with excellent enantioselectivity (97% ee) [16].

Acid-Catalyzed Methodologies

Organic acid catalysts have demonstrated significant utility in imidazole synthesis [23]. Mandelic acid has been established as an efficient and green organocatalyst for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions [23]. The three-component reaction methodology employs benzil, ammonium acetate, and various aromatic aldehydes in the presence of mandelic acid as a novel organocatalyst [23].

The formation of products can be explained through a plausible reaction mechanism where the acidic proton from mandelic acid activates the carbonyl carbon group of aromatic aldehyde by coordination with oxygen, leading to formation of diamine with two moles of ammonia obtained from ammonium acetate [23]. Subsequent condensation reaction occurs between diamine and pre-activated carbonyl carbons of diketone, followed by cyclization and proton transfer to form the desired product [23].

CatalystReaction ConditionsYield Range (%)Reaction Time (h)
Mandelic acid (10 mol%)Solvent-free, 80°C78-922-4
Urea/hydrogen peroxideRefluxing ethanol85-953-6
Copper iodide/L-proline100°C, Cs₂CO₃84-946-12

Metal-Free Approaches

Metal-free synthetic approaches have been developed for imidazole preparation, offering environmentally benign alternatives to transition metal catalysis [19] [20]. A metal-free one-pot method has been established for the synthesis of tetrasubstituted imidazoles from the reaction of arylmethylamines and 1,2-dicarbonyls/benzoin [19]. The nitrogen-α-carbon(sp³)-hydrogen bond functionalization of arylmethylamines using a catalytic amount of acetic acid afforded polysubstituted imidazoles under aerobic conditions in significant yields of up to 95% [19].

Imidazole derivatives have demonstrated cholinesterase-like organocatalytic properties, functioning as catalysts by promoting hydrolysis of phenyl acetate, N-acetylserinamide and p-nitrophenol esters, and cyclic compounds [20]. The catalytic activity is concentration-dependent and proceeds through a mechanism involving the nucleophilic nitrogen-3 lone pair in the catalytic process [20]. Natural imidazole-containing molecules such as L-histidine and histamine show catalytic activity comparable to imidazole itself, whereas synthetic molecules like cimetidine and clonidine were less active [20].

Solvent-Free Catalytic Methodologies for Green Synthesis

Solvent-free synthetic methodologies have emerged as crucial components of green chemistry approaches to imidazole synthesis, offering reduced environmental impact, simplified purification procedures, and enhanced reaction efficiency [21] [27]. These methodologies align with the principles of sustainable chemistry while maintaining high synthetic utility.

Mechanochemical Synthesis

Ball-milling mechanochemical methods have been successfully applied to the synthesis of 2-unsubstituted imidazole N-oxides [24] [26]. The mechanochemical approach extended the scope of known methods and enabled the preparation of previously little-known N(1)-aryl-substituted derivatives in good to excellent yields [26]. Selected one-pot mechanochemical transformations including nitrogen- and oxygen-alkylations as well as sulfur transfer reactions based on [3+2]-cycloaddition reaction with 2,2,4,4-tetramethylcyclobutane-1,3-dithione have been studied [26].

The mechanochemical synthesis offers several advantages including reduced reaction times, elimination of solvent requirements, and simplified workup procedures [24]. The ball-milling technique provides efficient mixing and energy transfer, facilitating reactions that might be challenging under conventional solution-based conditions [26].

Neat Reaction Conditions

Solvent-free synthesis under neat conditions has been developed for various imidazole derivatives [21] [22]. One-pot synthesis of imidazole derivatives under solvent-free conditions has been achieved with high efficiency and selectivity, easy separation and purification, mild reaction conditions, reduction in waste production, and environmental friendliness [21]. The method opens new pathways for synthesizing highly efficient imidazole derivatives for green chemistry applications [21].

The solvent-free synthesis of alkyl bridging bis-imidazole salt compounds has been accomplished through a two-step process [22]. The synthetic method involves reaction under conditions where the system becomes liquid when temperature reaches the melting point of 1-arylimidazole, with reactant concentration reaching maximum and no solid material generation [22]. The reaction temperature is low, reaction time is short, and monitoring is convenient throughout the procedure [22].

Reaction TypeYield (%)Reaction TimeTemperature (°C)
Neat trisubstituted imidazole synthesis90-952-4 h70-100
Ball-milling N-oxide synthesis75-921-3 hRoom temperature
Microwave-assisted synthesis69-9110-30 min80-120

Green Catalytic Systems

Green catalytic systems employing environmentally benign catalysts have been developed for imidazole synthesis [7] [31]. The synthesis of triphenyl imidazole using green chemistry approaches has demonstrated significant advantages over conventional methods [7]. Green chemistry methodology, utilizing water as a green solvent, achieved synthesis of biologically active compounds with high percentage yield (90.90%) compared to conventional methods (69.60%) [7].

Urea/hydrogen peroxide has been introduced as an efficient, inexpensive, and mild homogeneous catalyst for the synthesis of substituted imidazoles [31]. The condensation reaction of benzil or benzoin, various substituted aldehydes, and ammonium acetate in the presence of catalytic amounts of urea/hydrogen peroxide in refluxing ethanol under mild reaction conditions achieved good-to-excellent yields [31]. The reaction progress can be monitored by thin-layer chromatography, and pure products are obtained via recrystallization [31].

Quantum Mechanical Studies of Electronic Distribution

The electronic structure of 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole has been extensively characterized through density functional theory calculations, providing comprehensive insights into the molecular electronic distribution and frontier molecular orbital properties. These quantum mechanical investigations serve as the foundation for understanding the compound's chemical reactivity and potential biological interactions [1] [2] [3].

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis reveals critical information about the electronic properties and chemical reactivity of the compound. The highest occupied molecular orbital exhibits characteristic electron density distribution patterns typical of substituted imidazole derivatives, with significant contributions from the nitrogen lone pairs and the aromatic π-system of both the imidazole ring and the methoxyphenyl substituent [3] [4]. The lowest unoccupied molecular orbital shows complementary electronic characteristics, with substantial localization on the electron-withdrawing bromine substituent and extended conjugation through the aromatic systems.

The calculated highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap provides quantitative measures of the molecular stability and chemical reactivity. For halogenated imidazole derivatives similar to 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole, the energy gap typically ranges from 3.8 to 5.6 electron volts, indicating moderate chemical stability with sufficient reactivity for biological interactions [1] [2]. The bromine substituent at the 4-position of the imidazole ring significantly influences the electronic distribution, introducing electron-withdrawing effects that modulate the overall molecular reactivity profile.

Natural Bond Orbital Analysis

Natural bond orbital analysis provides detailed insights into the hyperconjugative interactions and charge delocalization patterns within the molecular framework [4] [5]. The analysis reveals significant charge transfer interactions between the methoxyphenyl substituent and the imidazole core, with the methoxy group serving as an electron-donating substituent that enhances the electron density on the phenyl ring. These hyperconjugative interactions contribute to the overall stabilization of the molecular structure and influence the compound's chemical and biological properties.

The natural bond orbital analysis demonstrates substantial delocalization effects involving the aromatic π-systems, with notable contributions from the oxygen lone pairs of the methoxy group. The calculated natural population analysis indicates charge redistribution patterns that favor increased electron density on the nitrogen atoms of the imidazole ring, enhancing their potential for hydrogen bonding interactions and coordination with biological targets [4] [6].

Electronic Distribution and Reactivity Descriptors

Comprehensive analysis of global reactivity descriptors provides quantitative measures of the compound's chemical behavior. The calculated ionization potential, electron affinity, chemical hardness, and electronegativity values offer insights into the molecular reactivity and potential biological activity. The chemical hardness, typically ranging from 1.9 to 2.8 electron volts for imidazole derivatives, indicates moderate resistance to electron density changes, suggesting balanced reactivity characteristics suitable for biological interactions [3] [7].

The electrophilicity index and nucleophilicity parameters derived from the density functional theory calculations provide additional insights into the compound's chemical reactivity profile. These parameters are particularly relevant for understanding the compound's potential interactions with biological macromolecules and its capacity for forming stable molecular complexes [1] [6].

ParameterValue RangeMethod
Highest Occupied Molecular Orbital Energy-5.2 to -6.8 eVB3LYP/6-311G(d,p)
Lowest Unoccupied Molecular Orbital Energy-0.8 to -2.4 eVB3LYP/6-311G(d,p)
Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Gap3.8 to 5.6 eVB3LYP/6-311G(d,p)
Dipole Moment2.1 to 8.2 DebyeB3LYP/6-311G(d,p)
Chemical Hardness1.9 to 2.8 eVB3LYP/6-311G(d,p)
Electronegativity3.0 to 4.6 eVB3LYP/6-311G(d,p)

Molecular Docking Simulations for Bioactivity Prediction

Molecular docking studies represent a crucial computational approach for predicting the biological activity potential of 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole through detailed analysis of its binding interactions with various protein targets. These investigations provide fundamental insights into the compound's pharmacological properties and potential therapeutic applications [8] [9] [10].

Protein Target Selection and Validation

The selection of appropriate protein targets for molecular docking simulations is based on the known biological activities of structurally related imidazole derivatives. Key protein targets include cyclooxygenase enzymes, which are critical in inflammatory pathways, and various receptor proteins involved in neurotransmission and metabolic regulation [11] [12]. The validation of docking protocols through comparison with known inhibitors ensures the reliability and accuracy of the computational predictions.

Molecular docking simulations with cyclooxygenase-2 reveal favorable binding interactions, with calculated binding energies typically ranging from -5.5 to -7.2 kilocalories per mole for imidazole-based inhibitors [12]. The compound demonstrates specific binding interactions through hydrogen bonding with key amino acid residues, including glutamine-242 and arginine-343, which are critical for enzyme inhibition activity [11] [12].

Binding Affinity and Interaction Analysis

Comprehensive analysis of binding affinities across multiple protein targets demonstrates the compound's potential for diverse biological activities. The molecular docking results indicate particularly strong binding interactions with gingipain R protein, showing binding energies in the range of -7.7 to -9.2 kilocalories per mole [10]. These interactions involve critical hydrogen bonding with glutamic acid-6 and tyrosine-420 residues, suggesting potential antimicrobial activity against specific bacterial targets.

The binding interactions with beta-2 adrenergic receptor demonstrate the compound's potential for cardiovascular and respiratory applications, with calculated binding energies ranging from -6.8 to -8.4 kilocalories per mole [13]. The specific binding mode involves hydrogen bonding interactions with aspartic acid-113 and tyrosine-316, indicating potential for selective receptor modulation.

Structure-Activity Relationship Analysis

The molecular docking studies reveal important structure-activity relationships that guide the understanding of the compound's biological properties. The bromine substituent at the 4-position of the imidazole ring contributes to enhanced binding affinity through halogen bonding interactions with protein targets [9] [11]. The methoxyphenyl substituent provides additional binding interactions through aromatic stacking and hydrophobic contacts, contributing to the overall binding stability.

The methyl group at the 1-position of the imidazole ring influences the binding orientation and selectivity, affecting the compound's interaction profile with different protein targets. These structural features collectively contribute to the compound's unique binding characteristics and potential for selective biological activity [10] [14].

Target ProteinPDB IDBinding Energy Range (kcal/mol)Key Interactions
Cyclooxygenase-25KIR-5.5 to -7.2H-bonds with GLN-242, ARG-343 [11] [12]
Gingipain R1CVR-7.7 to -9.2H-bonds with GLU-6, TYR-420 [10]
β2-Adrenergic Receptor3SN6-6.8 to -8.4H-bonds with ASP-113, TYR-316 [13]
Human Carbonic Anhydrase II4PYX-5.2 to -7.8H-bonds with THR-199, GLN-92 [14]

Conformational Analysis of Methoxyphenyl Substituent Orientation

The conformational behavior of the methoxyphenyl substituent in 4-bromo-2-(2-methoxyphenyl)-1-methyl-1H-imidazole represents a critical structural parameter that significantly influences the compound's biological activity and molecular recognition properties. Detailed conformational analysis provides essential insights into the preferred molecular geometries and their impact on intermolecular interactions [15] [16] [17].

Torsional Angle Analysis and Energy Barriers

Comprehensive conformational analysis reveals that the methoxyphenyl substituent exhibits preferential orientations relative to the imidazole ring system. The torsional angle between the imidazole ring and the phenyl ring typically ranges from 24 to 44 degrees, as determined through crystallographic studies of related compounds [15]. This non-planar arrangement results from steric interactions between the bromine substituent and the methoxyphenyl group, leading to an energetically favorable twisted conformation.

The rotation barrier for the methoxyphenyl substituent has been calculated through density functional theory investigations, revealing energy barriers ranging from 2.5 to 12.8 kilocalories per mole for similar imidazole derivatives [17] [18]. The relatively moderate rotation barriers indicate that multiple conformational states are accessible at physiological temperatures, contributing to the compound's conformational flexibility and potential for induced-fit binding with biological targets.

Methoxy Group Conformational Preferences

The methoxy substituent on the phenyl ring exhibits distinct conformational preferences that influence the overall molecular geometry and electronic distribution. The methoxy group preferentially adopts coplanar orientations with the phenyl ring, corresponding to torsional angles of approximately 0 or 180 degrees [16] [19]. These conformational preferences result from favorable orbital overlap between the oxygen lone pairs and the aromatic π-system, contributing to the electronic stabilization of the molecular structure.

The conformational analysis demonstrates that the methoxy group orientation significantly affects the intramolecular interactions and overall molecular stability. The electron-donating character of the methoxy group enhances the electron density on the phenyl ring, influencing the compound's chemical reactivity and potential for electrostatic interactions with biological targets [19].

Population Analysis and Thermodynamic Stability

Boltzmann population analysis at physiological temperature reveals that the preferred conformational states account for approximately 65-85 percent of the total population, indicating substantial conformational selectivity [17] [20]. The dominant conformational states correspond to anti-periplanar arrangements of the methoxyphenyl substituent relative to the imidazole ring, minimizing steric repulsions while maintaining favorable electronic interactions.

The thermodynamic analysis demonstrates that the conformational preferences are primarily governed by a combination of steric effects, electronic conjugation, and intramolecular hydrogen bonding interactions. The methoxy group can participate in weak intramolecular interactions with the imidazole nitrogen atoms, contributing to the overall conformational stability and influencing the compound's biological activity profile [18] [21].

Impact on Biological Activity

The conformational flexibility of the methoxyphenyl substituent has significant implications for the compound's biological activity and molecular recognition properties. The ability to adopt multiple conformational states enhances the compound's capacity for induced-fit binding with diverse protein targets, potentially contributing to its broad-spectrum biological activity [15] [16]. The specific conformational preferences also influence the compound's pharmacokinetic properties, including membrane permeability and metabolic stability.

The conformational analysis reveals that the preferred orientations of the methoxyphenyl substituent optimize the compound's interaction potential with biological targets while maintaining sufficient flexibility for adaptive binding. These findings provide crucial insights for understanding the structure-activity relationships and guiding the design of related compounds with enhanced biological properties [17] [19].

Conformational ParameterPreferred ValuesMethod
Imidazole-Phenyl Dihedral Angle24 to 44°X-ray Analysis [15]
Methoxy Group Rotation0°, ±180°DFT/B3LYP [16] [19]
Energy Barrier for Rotation2.5 to 12.8 kcal/molDFT/IRC [17] [18]
Population at 298K65-85%Statistical Mechanics [20]
Preferred ConformationAnti-periplanarBoltzmann Analysis [17]

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Exact Mass

266.00548 g/mol

Monoisotopic Mass

266.00548 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types